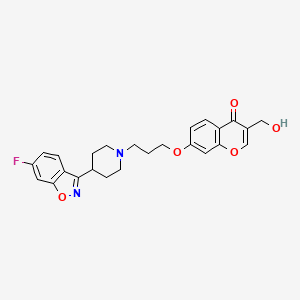

Abaperidone

描述

属性

IUPAC Name |

7-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN2O5/c26-18-2-4-20-23(12-18)33-27-24(20)16-6-9-28(10-7-16)8-1-11-31-19-3-5-21-22(13-19)32-15-17(14-29)25(21)30/h2-5,12-13,15-16,29H,1,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAXEUYZCLRXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC4=CC5=C(C=C4)C(=O)C(=CO5)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171488 | |

| Record name | Abaperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183849-43-6 | |

| Record name | Abaperidone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183849436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abaperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABAPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40755Z8956 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Risperidone's Mechanism of Action at the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Risperidone is a second-generation (atypical) antipsychotic agent widely utilized in the management of schizophrenia and other psychiatric disorders. Its therapeutic efficacy is primarily attributed to its unique and potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors.[1][2][3] Unlike first-generation antipsychotics, which primarily exhibit high-affinity D2 receptor blockade, risperidone's dual-receptor action and specific kinetic properties at the D2 receptor contribute to its "atypical" profile, characterized by a broader spectrum of efficacy and a generally more favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS).[2][3] This document provides a detailed examination of the molecular interactions, signaling pathways, and quantitative pharmacology of risperidone at the dopamine D2 receptor.

Core Mechanism of Action at the D2 Receptor

The cornerstone of risperidone's antipsychotic action is the competitive antagonism of dopamine D2 receptors in the brain's mesolimbic pathway. Schizophrenia's positive symptoms, such as hallucinations and delusions, are theorized to stem from hyperactive dopaminergic signaling in this region. By binding to and blocking D2 receptors, risperidone prevents endogenous dopamine from activating these receptors, thereby reducing dopaminergic neurotransmission and alleviating psychotic symptoms.

A critical feature distinguishing risperidone from many first-generation agents is its kinetic profile. Risperidone exhibits rapid dissociation from the D2 receptor. This "fast-off" property is hypothesized to allow for a more transient blockade, permitting physiological dopamine transmission to resume between dosing intervals. This is thought to contribute to the lower incidence of EPS compared to drugs that bind more tightly and for longer durations.

Furthermore, PET studies indicate that risperidone binds to both the high-affinity (D2,high) and low-affinity (D2,low) states of the D2 receptor in nearly identical proportions. This suggests a comprehensive blockade of the receptor regardless of its G-protein coupling state.

Quantitative Data: Receptor Binding and Occupancy

The pharmacological profile of risperidone is defined by its binding affinities for various neurotransmitter receptors. This affinity is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

In Vitro Receptor Binding Affinities

The following table summarizes the binding affinities of risperidone for the dopamine D2 receptor and other key receptors implicated in its therapeutic effects and side-effect profile. Risperidone demonstrates a notably high affinity for the 5-HT2A receptor, which is approximately 10-20 times greater than its affinity for the D2 receptor.

| Receptor | Risperidone Ki (nM) | Reference(s) |

| Dopamine D2 | 3.13 - 3.3 | |

| Dopamine D4 | 7.3 | |

| Serotonin 5-HT2A | 0.16 - 0.2 | |

| Alpha-1 Adrenergic | 0.8 - 5.0 | |

| Alpha-2 Adrenergic | 7.54 - 16.0 | |

| Histamine H1 | 2.23 - 20.0 | |

| Serotonin 5-HT1A | 420 | |

| Dopamine D1 | 240 | |

| Muscarinic M1 | >10,000 |

Table 1: Summary of in vitro binding affinities (Ki) of risperidone for various neurotransmitter receptors.

In Vivo D2 Receptor Occupancy

Positron Emission Tomography (PET) studies have been instrumental in elucidating the relationship between risperidone dosage, plasma concentration, and the degree of D2 receptor blockade in the human brain. A therapeutic window of 65-80% D2 receptor occupancy is widely considered optimal for antipsychotic efficacy while minimizing the risk of EPS. Occupancy levels exceeding 80% are strongly correlated with an increased incidence of motor side effects.

| Dosage | Plasma Concentration (Active Moiety*) | Striatal D2 Occupancy (%) | Study Type / Radiotracer | Reference(s) |

| 0.5 - 2.0 mg (single oral dose) | Not specified | 24 - 69% | PET / [11C]raclopride | |

| 6 mg/day (oral) | Not specified | 75 - 80% | PET | |

| 25 mg (long-acting injection) | Variable | 54.0% (pre-injection) - 71.0% (post-injection) | PET / [11C]raclopride | |

| 50 mg (long-acting injection) | Variable | 65.4% (pre-injection) - 74.4% (post-injection) | PET / [11C]raclopride | |

| 75 mg (long-acting injection) | Variable | 75.0% (pre-injection) - 81.5% (post-injection) | PET / [11C]raclopride | |

| ED50 (Oral) | 8.01 - 9.15 ng/mL | 50% | PET / [11C]raclopride & [11C]MNPA | |

| ED50 (Long-acting injection) | 11.06 ng/mL | 50% | PET / [11C]raclopride |

Active Moiety = Risperidone + 9-hydroxyrisperidone (paliperidone) Table 2: Summary of in vivo D2 receptor occupancy data from PET studies.

Signaling Pathways

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.

-

Dopamine Activation: When dopamine binds to the D2 receptor, it activates the associated Gi/o protein.

-

Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates gene transcription and neuronal activity.

Risperidone's Role: As a competitive antagonist, risperidone binds to the D2 receptor but does not activate it. By occupying the binding site, it prevents dopamine from binding and initiating this signaling cascade. This blockade effectively reverses the dopamine-induced suppression of cAMP production.

Experimental Protocols

The quantitative data presented in this guide are derived from established experimental methodologies.

Radioligand Binding Assay for Receptor Affinity (Ki)

This in vitro technique is used to determine the affinity of a drug (the "competitor," e.g., risperidone) for a specific receptor.

Methodology:

-

Tissue/Cell Preparation: Homogenates are prepared from brain tissue (e.g., striatum) or cultured cells expressing a high density of dopamine D2 receptors.

-

Incubation: The homogenates are incubated in a buffer solution containing:

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone or [11C]raclopride) that is known to bind with high affinity to the D2 receptor.

-

Varying concentrations of the unlabeled competitor drug (risperidone).

-

-

Equilibrium: The mixture is incubated to allow the binding of the radioligand and the competitor to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound (free) radioligand, typically through rapid vacuum filtration.

-

Quantification: The amount of radioactivity trapped on the filters (representing bound ligand) is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of risperidone that displaces 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

The Lynchpin of Atypicality: A Technical Guide to the Role of 5-HT2A Receptor Antagonism in Risperidone's Efficacy

For Immediate Release

Abstract

Risperidone, a cornerstone in the management of schizophrenia and other psychotic disorders, exerts its therapeutic effects through a complex pharmacodynamic profile. While its antagonism of the dopamine D2 receptor is a shared characteristic with first-generation antipsychotics, its high-affinity blockade of the serotonin 5-HT2A receptor is pivotal to its classification as an "atypical" antipsychotic. This technical guide provides an in-depth exploration of the critical role of 5-HT2A receptor antagonism in the clinical efficacy of risperidone. We will dissect the molecular mechanisms, downstream signaling cascades, and the intricate interplay with dopaminergic pathways that contribute to its therapeutic benefits, including its efficacy against both positive and negative symptoms of schizophrenia and its comparatively favorable side-effect profile at therapeutic doses. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial aspect of risperidone's pharmacology.

Introduction: The Serotonin-Dopamine Hypothesis and the Advent of Atypical Antipsychotics

The dopamine hypothesis of schizophrenia, which posits that an overactivity of dopaminergic neurotransmission in the mesolimbic pathway underlies the positive symptoms of psychosis, has long been the foundation of antipsychotic drug development.[1] However, this hypothesis does not fully account for the negative and cognitive symptoms of the disorder, which are thought to be associated with a dysfunction of the mesocortical pathway.[1] The emergence of atypical antipsychotics, such as risperidone, was driven by the need for therapies that could address a broader spectrum of symptoms with a reduced propensity for extrapyramidal side effects (EPS). A key innovation in the development of these agents was the recognition of the modulatory role of the serotonin system, particularly the 5-HT2A receptor, on dopaminergic pathways.

Risperidone was synthesized with the goal of combining potent D2 receptor blockade with even more potent 5-HT2A receptor antagonism.[1] This dual action is central to the "5-HT2A/D2 theory of atypicality," which suggests that a high 5-HT2A to D2 receptor affinity ratio is associated with a lower risk of EPS.[1]

Quantitative Pharmacodynamics of Risperidone

The therapeutic action of risperidone is a direct consequence of its binding to and modulation of various neurotransmitter receptors. The following tables summarize key quantitative data on risperidone's receptor binding affinity and in vivo receptor occupancy.

Table 1: Receptor Binding Affinities (Ki) of Risperidone

This table presents the dissociation constants (Ki) of risperidone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) | Reference |

| 5-HT2A | 0.2 - 0.4 | [1] |

| D2 | 3.13 - 3.2 | |

| D4 | 7.3 | |

| Alpha 1A | 5 | |

| Alpha 2A | 16 | |

| H1 | 20 | |

| 5-HT1A | 420 | |

| 5-HT2C | 50 | |

| D1 | 240 | |

| M1 | >10,000 |

Table 2: Comparative Receptor Affinities of Atypical Antipsychotics (Ki in nM)

This table provides a comparison of the binding affinities of risperidone with other atypical antipsychotics for the 5-HT2A and D2 receptors, highlighting the varying 5-HT2A/D2 affinity ratios.

| Antipsychotic | 5-HT2A Ki (nM) | D2 Ki (nM) | 5-HT2A/D2 Ratio |

| Risperidone | 0.4 | 3.13 | 7.8 |

| Olanzapine | 4 | 11 | 2.8 |

| Clozapine | 11 | 125 | 11.4 |

| Quetiapine | - | 160 | - |

| Aripiprazole | - | - | - |

| Ziprasidone | - | 4.8 | - |

Data for Quetiapine, Aripiprazole, and Ziprasidone were not consistently available in the same format for direct comparison in this table.

Table 3: In Vivo Receptor Occupancy of Risperidone

This table summarizes the percentage of 5-HT2A and D2 receptors occupied by risperidone at different daily doses, as measured by positron emission tomography (PET) and single-photon emission computed tomography (SPET) studies.

| Daily Dose | 5-HT2A Occupancy (%) | D2 Occupancy (%) | Study Type | Reference |

| 1 mg | ~60% | ~50% | PET | |

| 3 mg/day | 83% (range: 65%-112%) | 72% (range: 53%-78%) | PET | |

| 6 mg/day | 95% (range: 86%-109%) | 82% (range: 79%-85%) | PET | |

| 6 mg daily | 78-88% | 75-80% | PET |

The Central Role of 5-HT2A Receptor Antagonism

Risperidone's high affinity for the 5-HT2A receptor is a defining feature of its pharmacological profile. This potent antagonism contributes to its efficacy in several key ways:

-

Modulation of Dopamine Release: Serotonergic neurons originating in the raphe nuclei project to and modulate the activity of dopaminergic neurons in the substantia nigra and ventral tegmental area (VTA). Specifically, 5-HT2A receptor activation on pyramidal neurons in the prefrontal cortex can stimulate the release of glutamate, which in turn excites VTA dopaminergic neurons, leading to increased dopamine release. By blocking these 5-HT2A receptors, risperidone can indirectly reduce dopaminergic activity in the mesolimbic pathway, contributing to its antipsychotic effect on positive symptoms. Conversely, in the mesocortical pathway, 5-HT2A antagonism is thought to increase dopamine release, which may contribute to the improvement of negative and cognitive symptoms.

-

Inverse Agonism: Recent studies have revealed that risperidone acts as an inverse agonist at the 5-HT2A receptor. This means that in addition to blocking the effects of serotonin, it can also reduce the receptor's constitutive (baseline) activity. This inverse agonism, particularly at Gαq, Gα11, and Gα14 proteins, may contribute to its therapeutic effects by further dampening overactive signaling pathways.

-

Functional Selectivity: The 5-HT2A receptor can signal through multiple intracellular pathways. Risperidone exhibits functional selectivity, meaning it has a preference for inhibiting certain downstream signaling cascades over others. This pathway-specific antagonism may be crucial in fine-tuning its clinical effects and side-effect profile.

Signaling Pathways Modulated by Risperidone

The antagonism of the 5-HT2A receptor by risperidone initiates a cascade of intracellular events. The primary signaling pathway for the 5-HT2A receptor involves its coupling to Gq/11 proteins, which subsequently activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Another important signaling component is β-arrestin, which can mediate receptor desensitization and also initiate its own signaling cascades. Risperidone's inverse agonism has been shown to reduce the basal activity of the PLC pathway.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Risperidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of risperidone, an atypical antipsychotic medication. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure of Risperidone

Risperidone is a complex heterocyclic compound belonging to the benzisoxazole class of antipsychotic drugs.[1] Its chemical structure is characterized by three main moieties: a fluorinated benzisoxazole group, a piperidine ring, and a pyridopyrimidine system.

The International Union of Pure and Applied Chemistry (IUPAC) name for risperidone is 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.[2][3][4]

Table 1: Chemical and Physical Properties of Risperidone

| Property | Value | Reference |

| CAS Number | 106266-06-2 | [2] |

| Molecular Formula | C₂₃H₂₇FN₄O₂ | |

| Molecular Weight | 410.49 g/mol | |

| Melting Point | 170 °C | |

| Appearance | White to slightly beige crystalline powder | |

| Solubility | Practically insoluble in water, freely soluble in methylene chloride, soluble in methanol and 0.1 N HCl. |

Below is a DOT script to generate a diagram of the chemical structure of risperidone.

A diagram illustrating the key chemical moieties of the risperidone molecule.

Synthesis of Risperidone

The most widely employed synthetic route for risperidone involves the N-alkylation of a benzisoxazole-piperidine intermediate with a pyridopyrimidine derivative. This convergent synthesis strategy allows for the independent preparation of the two key heterocyclic systems, which are then coupled in the final step.

Overview of the Main Synthetic Pathway

The synthesis can be conceptually divided into three main stages:

-

Synthesis of the Benzisoxazole-Piperidine Intermediate: Preparation of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole.

-

Synthesis of the Pyridopyrimidine Intermediate: Preparation of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.

-

Final Condensation: N-alkylation of the benzisoxazole-piperidine with the chloroethyl-pyridopyrimidine to yield risperidone.

Below is a DOT script that visualizes the overall synthetic workflow.

A workflow diagram illustrating the key stages in the synthesis of risperidone.

Experimental Protocols

This intermediate is synthesized from 2,4-difluorobenzoyl chloride and N-acetyl-4-piperidinecarbonyl chloride.

Protocol:

-

Friedel-Crafts Acylation: 1,3-Difluorobenzene is acylated with 1-acetyl-4-piperidine-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride in a suitable solvent like dichloromethane. This reaction forms 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethan-1-one.

-

Deprotection: The acetyl protecting group on the piperidine nitrogen is removed by acid hydrolysis, typically by refluxing with 6N hydrochloric acid, to yield (2,4-difluorophenyl)(piperidin-4-yl)methanone.

-

Oxime Formation: The ketone is converted to an oxime by reacting with hydroxylamine hydrochloride in a suitable solvent like ethanol, often in the presence of a base such as N,N-diethylethanamine.

-

Cyclization: The oxime undergoes intramolecular cyclization to form the benzisoxazole ring. This is typically achieved by refluxing with a strong base, such as 50% aqueous potassium hydroxide. The resulting product is 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole.

This intermediate is prepared from 2-aminopyridine and 3-acetyl-γ-butyrolactone.

Protocol:

-

Cyclocondensation: 2-Aminopyridine is reacted with 3-acetyldihydrofuran-2(3H)-one (2-acetylbutyrolactone) in the presence of a dehydrating agent like p-toluenesulfonic acid to form 3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

-

Reduction: The pyridopyrimidine ring is hydrogenated to the tetrahydro derivative. This is typically carried out using a palladium on carbon (Pd/C) catalyst under hydrogen pressure.

-

Chlorination: The hydroxyl group of the side chain is replaced with a chlorine atom. This can be achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The product is 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one hydrochloride.

Protocol:

-

N-Alkylation: 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride is reacted with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.

-

Reaction Conditions: The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, typically sodium carbonate (Na₂CO₃), is used to neutralize the hydrochloride salt and facilitate the nucleophilic substitution. A catalytic amount of potassium iodide (KI) is often added to enhance the reaction rate. The reaction mixture is heated, for instance, to 110-120 °C for several hours.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude product is precipitated by adding water. The solid is collected by filtration and washed. Purification is typically achieved by recrystallization from a suitable solvent system, such as a mixture of DMF and isopropanol, to yield pure risperidone.

Quantitative Data on Synthesis

The following table summarizes typical reaction conditions and yields for the final condensation step to produce risperidone.

Table 2: Comparison of Reaction Conditions for the Final Synthesis of Risperidone

| Solvent | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| DMF | Na₂CO₃ | KI | Reflux | - | 46 | - | |

| Water | Na₂CO₃ | - | 110-120 | 0.67 | 93.2 | 99.5 (HPLC) | |

| Acetonitrile | Na₂CO₃ | KI | 79-83 | 17 | 74 (crude) | 99.8 (HPLC after recrystallization) | |

| Isopropanol | Na₂CO₃ | KI | 79-83 | 17 | 60 (overall) | 99.8 (HPLC) |

Alternative Synthetic Approaches

While the N-alkylation route is the most common, other synthetic strategies have been explored to improve efficiency and yield. One notable alternative involves a Stille coupling reaction. This approach creates a vinyl-substituted pyridopyrimidine intermediate, which can then be further elaborated to introduce the piperidine-benzisoxazole moiety. While this method can offer high yields, it involves the use of organotin reagents, which have toxicity concerns.

Spectroscopic Characterization

The structural elucidation and purity assessment of risperidone and its intermediates rely on various spectroscopic techniques.

Table 3: Key Spectroscopic Data for Risperidone

| Technique | Key Signals/Features | Reference |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzisoxazole ring, the aliphatic protons of the piperidine and tetrahydropyridopyrimidine rings, and the methyl group. | |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the various aliphatic carbons in the heterocyclic systems. | |

| IR (KBr) | Characteristic absorption bands for the C=O stretching (around 1650 cm⁻¹), C-F stretching, and C-N stretching vibrations. | |

| Mass Spectrometry (ESI) | A prominent molecular ion peak (M+H)⁺ at m/z 411. |

Conclusion

This technical guide has detailed the chemical structure and the primary synthetic route for risperidone, a key atypical antipsychotic. The synthesis is a well-established multi-step process involving the preparation of two key heterocyclic intermediates followed by their condensation. The provided protocols and quantitative data offer a valuable resource for researchers and professionals in the field of pharmaceutical sciences. Further research into alternative, more efficient, and greener synthetic methodologies continues to be an area of active investigation.

References

- 1. Risperidone synthesis - chemicalbook [chemicalbook.com]

- 2. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis - chemicalbook [chemicalbook.com]

- 3. WO2005030772A1 - Process for the preparation of risperidone - Google Patents [patents.google.com]

- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

Pharmacodynamics of Risperidone and Paliperidone: An In-depth Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the pharmacodynamic properties of the atypical antipsychotic risperidone and its active metabolite, paliperidone (9-hydroxyrisperidone). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data on receptor binding affinities, explores the intricate signaling pathways, and outlines the experimental methodologies foundational to our understanding of these compounds.

Core Mechanism of Action: D₂ and 5-HT₂A Receptor Antagonism

The primary therapeutic effects of risperidone and paliperidone are attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] Schizophrenia and various mood disorders are thought to arise from an overactivity of dopaminergic D2 and serotonergic 5-HT2A pathways in the brain.[1] By blocking these receptors, risperidone and paliperidone effectively reduce this hyperactivity.[1]

Risperidone exhibits a particularly high affinity for 5-HT2A receptors, approximately 10-20 times greater than its affinity for D2 receptors. This characteristic is believed to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to older, typical antipsychotics, which primarily target D2 receptors with high affinity. The blockade of 5-HT2A receptors may also play a role in mitigating negative symptoms of schizophrenia by increasing dopamine release in the frontal cortex.

Paliperidone, as the active metabolite of risperidone, shares a similar mechanism of action, demonstrating potent antagonism at both D2 and 5-HT2A receptors. Both compounds also exhibit antagonist activity at alpha-1 and alpha-2 adrenergic receptors, as well as H1 histaminergic receptors, which can contribute to some of their side effects.

Caption: Primary mechanism of action of risperidone and paliperidone.

Quantitative Receptor Binding Profile

The affinity of risperidone and paliperidone for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating a stronger binding affinity. The following table summarizes the Ki values (in nM) for risperidone and paliperidone across a range of receptors.

| Receptor | Risperidone Ki (nM) | Paliperidone Ki (nM) |

| Dopamine D₂ | 3.1 - 5.9 | 0.16 - 5.9 |

| Serotonin 5-HT₂A | 0.16 - 4.8 | 0.25 - 4.8 |

| Serotonin 5-HT₇ | 1.3 - 2.6 | 0.8 - 1.1 |

| Adrenergic α₁ | 0.8 - 1.2 | 1.1 - 2.3 |

| Adrenergic α₂ | 1.1 - 7.3 | 2.8 - 8.9 |

| Histamine H₁ | 2.1 - 6.9 | 8.3 - 11 |

| Muscarinic M₁ | >1000 | No affinity reported |

Note: Data compiled from multiple preclinical studies. Ranges reflect variability across different experimental conditions and tissues.

While both compounds demonstrate high affinity for D₂ and 5-HT₂A receptors, there are subtle differences in their binding profiles. For instance, risperidone generally shows a higher affinity for 5-HT receptors compared to paliperidone.

Signaling Pathways and Functional Activity

Beyond simple receptor blockade, the interaction of risperidone and paliperidone with D₂ and 5-HT₂A receptors triggers complex downstream signaling cascades. Activation of the 5-HT₂A receptor typically couples to Gq/11 proteins, while D₂ receptor activation is linked to Gi/o proteins. The antagonistic action of these drugs modulates these pathways.

Interestingly, studies have shown that risperidone and paliperidone can act as inverse agonists at D₂ receptors, meaning they can reduce the basal level of receptor activity even in the absence of dopamine. Paliperidone has been observed to have a more pronounced inverse agonist effect at D₂ receptors compared to risperidone.

Furthermore, evidence suggests a functional crosstalk and potential heteromerization of 5-HT₂A and D₂ receptors. This interaction could lead to synergistic or inhibitory effects on their respective signaling pathways, further complicating the overall pharmacodynamic profile.

Caption: Downstream signaling pathways of D₂ and 5-HT₂A receptors.

Experimental Protocols: Elucidating Pharmacodynamics

The quantitative data and mechanistic insights discussed are derived from a variety of sophisticated experimental techniques.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound for a specific receptor. The general protocol involves:

-

Tissue/Cell Preparation: Membranes from brain tissue or cultured cells expressing the receptor of interest are isolated.

-

Incubation: These membranes are incubated with a radiolabeled ligand that specifically binds to the target receptor, along with varying concentrations of the test compound (risperidone or paliperidone).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

-

Detection: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then converted to the Ki using the Cheng-Prusoff equation.

Caption: General workflow of a radioligand binding assay.

Functional Assays

To determine the functional consequences of receptor binding (i.e., whether a compound is an agonist, antagonist, or inverse agonist), various functional assays are employed. These can include:

-

Second Messenger Assays: Measuring changes in the levels of intracellular signaling molecules like cyclic AMP (cAMP) or inositol phosphates.

-

Calcium Mobilization Assays: For Gq-coupled receptors like 5-HT₂A, changes in intracellular calcium levels upon receptor activation can be measured using fluorescent dyes.

-

Reporter Gene Assays: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a specific signaling pathway.

Conclusion

Risperidone and its active metabolite paliperidone are potent antipsychotic agents with a complex pharmacodynamic profile centered on the dual antagonism of dopamine D₂ and serotonin 5-HT₂A receptors. While their overall mechanisms are similar, subtle differences in receptor binding affinities and functional activities may contribute to variations in their clinical effects and side-effect profiles. A thorough understanding of their pharmacodynamics, supported by robust experimental data, is essential for the continued development of safer and more effective treatments for psychiatric disorders.

References

Preclinical Profile of Risperidone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of Risperidone, an atypical antipsychotic medication. The document focuses on its receptor binding profile, pharmacokinetics, and its effects in established animal models of psychosis. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

In Vitro Studies

In vitro studies are fundamental in characterizing the pharmacological profile of a compound, providing insights into its mechanism of action at the molecular and cellular levels.

Receptor Binding Affinity

Risperidone's "atypical" antipsychotic properties are largely attributed to its potent antagonism of both serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[1][2] Its high affinity for the 5-HT2A receptor relative to the D2 receptor is a key characteristic that distinguishes it from typical antipsychotics.[2]

Table 1: In Vitro Receptor Binding Profile of Risperidone

| Receptor Subtype | Ki (nM) |

| Serotonin Receptors | |

| 5-HT2A | 0.12 - 0.2[2][3] |

| 5-HT1A | 420 |

| 5-HT2C | 50 |

| Dopamine Receptors | |

| D2 | 3.0 - 3.13 |

| D4 | 7.3 |

| D1 | 240 |

| Adrenergic Receptors | |

| Alpha-1 | 0.8 |

| Alpha-2 | 7.3 - 7.54 |

| Histamine Receptors | |

| H1 | 2.1 - 2.23 |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol outlines a general procedure for determining the receptor binding affinity of Risperidone using radioligand binding assays.

Objective: To quantify the affinity of Risperidone for various neurotransmitter receptors.

Materials:

-

Tissue Preparation: Rat or guinea pig brain tissue (e.g., frontal cortex for 5-HT2A, striatum for D2) or cell lines expressing cloned human receptors.

-

Radioligands:

-

For 5-HT2A receptors: [3H]ketanserin or [125I]7-amino-8-iodoketanserin ([125I]AMIK).

-

For D2 receptors: [3H]spiperone or [3H]YM-09151-2.

-

For Alpha-1 adrenergic receptors: [3H]prazosin.

-

For Alpha-2 adrenergic receptors: [3H]clonidine.

-

For Histamine H1 receptors: [3H]pyrilamine.

-

-

Test Compound: Risperidone in various concentrations.

-

Incubation Buffer: Appropriate buffer solution (e.g., Tris-HCl) with specific ions and at a physiological pH.

-

Filtration Apparatus: Cell harvester to separate bound and unbound radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the selected brain tissue or cells in ice-cold buffer and centrifuge to isolate the cell membranes containing the receptors. Resuspend the membrane pellet in fresh buffer.

-

Binding Assay: In test tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of Risperidone (or a competing ligand for non-specific binding).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding. Determine the IC50 value (the concentration of Risperidone that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Studies

In vivo studies are crucial for evaluating the therapeutic effects and potential side effects of a drug in a living organism.

Receptor Occupancy

Ex vivo autoradiography and Positron Emission Tomography (PET) studies have been used to determine the in vivo receptor occupancy of Risperidone in animal models and humans. These studies confirm that Risperidone occupies both 5-HT2A and D2 receptors in the brain.

Table 2: In Vivo Receptor Occupancy of Risperidone in Rats

| Receptor | Brain Region | ED50 (mg/kg, s.c.) |

| 5-HT2A | Frontal Cortex | 0.0075 - 0.067 |

| D2 | Striatum | 0.66 - 2.5 |

| Alpha-1 | - | 0.32 - 0.75 |

| Alpha-2 | - | 3.7 |

| H1 | Cerebellum (guinea pig) | 0.45 |

ED50 is the dose of a drug that produces 50% of its maximum effect, in this case, 50% receptor occupancy.

Animal Models of Antipsychotic Activity

The CAR test is a widely used preclinical model to predict the antipsychotic efficacy of drugs. Antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response. Risperidone has been shown to effectively inhibit the CAR in rats.

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. Risperidone has been shown to reverse deficits in PPI induced by psychotomimetic drugs or in neurodevelopmental models of schizophrenia.

Catalepsy, a state of motor immobility, is an animal model used to predict the extrapyramidal side effects (EPS) of antipsychotic drugs. While typical antipsychotics are potent inducers of catalepsy, atypical antipsychotics like Risperidone generally have a lower propensity to induce this effect at therapeutically relevant doses.

Experimental Protocols: In Vivo Behavioral Assays

Objective: To assess the antipsychotic-like activity of Risperidone by measuring its ability to suppress a learned avoidance response.

Apparatus: A shuttle box with two compartments separated by a door, each with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.

Procedure:

-

Acquisition Training:

-

Place a rat in one compartment of the shuttle box.

-

Present the CS for a set duration (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation (avoidance response), the trial ends.

-

If the rat does not move, deliver the US (e.g., 0.5 mA foot shock) through the grid floor.

-

The trial ends when the rat escapes to the other compartment (escape response).

-

Repeat for a set number of trials per day until a stable baseline of avoidance responding is achieved.

-

-

Drug Testing:

-

Administer Risperidone or vehicle to the trained rats at various doses and time points before the test session.

-

Conduct a test session identical to the training sessions.

-

Record the number of avoidance responses, escape responses, and escape failures.

-

-

Data Analysis: Analyze the percentage of avoidance responses for each treatment group. A significant decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Objective: To evaluate the effect of Risperidone on sensorimotor gating.

Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal (mouse or rat).

Procedure:

-

Acclimation: Place the animal in the startle chamber and allow it to acclimate for a few minutes with background white noise.

-

Test Session:

-

Present a series of trials in a pseudorandom order:

-

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB) is presented.

-

Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 74-86 dB) is presented shortly before the startling pulse (e.g., 100 ms).

-

No-stimulus trials: Only background noise is present to measure baseline movement.

-

-

-

Drug Administration: Administer Risperidone or vehicle before the test session.

-

Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: (%PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100]). An increase in %PPI in animals with a baseline deficit indicates an improvement in sensorimotor gating.

Objective: To assess the potential of Risperidone to induce extrapyramidal side effects.

Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm).

Procedure:

-

Drug Administration: Administer Risperidone or a positive control (e.g., haloperidol) to rats.

-

Catalepsy Test:

-

At specific time points after drug administration, gently place the rat's forepaws on the horizontal bar.

-

Measure the time (latency) it takes for the rat to remove both forepaws from the bar.

-

A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis: Compare the mean latency to descend for the Risperidone-treated group with the vehicle and positive control groups. A significant increase in latency indicates the induction of catalepsy.

Neurochemical Effects

In vivo microdialysis studies in freely moving rats have shown that Risperidone can increase the extracellular levels of dopamine and serotonin in different brain regions. For instance, Risperidone has been found to increase dopamine release in the prefrontal cortex, nucleus accumbens, and striatum. It also enhances serotonin metabolism, particularly in the medial prefrontal cortex.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Risperidone's primary mechanism of action involves the modulation of dopaminergic and serotonergic signaling pathways.

Caption: Risperidone's antagonism of D2 and 5-HT2A receptors.

Experimental Workflows

The following diagrams illustrate the general workflow for key in vivo preclinical studies of Risperidone.

Caption: Conditioned Avoidance Response (CAR) experimental workflow.

Caption: Prepulse Inhibition (PPI) experimental workflow.

Caption: Catalepsy assessment experimental workflow.

Conclusion

The preclinical in vitro and in vivo data for Risperidone consistently demonstrate its potent antagonism of 5-HT2A and D2 receptors, with a higher affinity for the former. This receptor binding profile is believed to underlie its efficacy in treating both positive and negative symptoms of schizophrenia, with a reduced risk of extrapyramidal side effects compared to typical antipsychotics. The animal models discussed in this guide provide robust methods for evaluating the antipsychotic potential and side effect liability of novel compounds, with Risperidone serving as a key benchmark for an atypical antipsychotic. The detailed protocols and workflows presented here offer a valuable resource for researchers in the field of neuropsychopharmacology and drug discovery.

References

- 1. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and ocaperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular formula and properties of Risperidone

An In-depth Technical Guide on Risperidone: Molecular Profile, Properties, and Methodologies

Abstract

Risperidone is a second-generation (atypical) antipsychotic agent widely utilized in the management of schizophrenia, bipolar disorder, and other psychiatric conditions.[1][2] Belonging to the benzisoxazole class of derivatives, its therapeutic efficacy is primarily attributed to its potent antagonism of serotonin type 2A (5-HT2A) and dopamine type 2 (D2) receptors.[1][3][4] This technical guide provides a comprehensive overview of the molecular formula, physicochemical properties, pharmacodynamics, and pharmacokinetics of Risperidone. Detailed experimental protocols for its characterization and synthesis are presented, supplemented by structured data tables and workflow visualizations to serve as a resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Risperidone is chemically designated as 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. It is a white to slightly beige powder, practically insoluble in water, but freely soluble in methylene chloride and soluble in methanol. Its core structure is a pyridopyrimidine moiety linked to a fluoro-benzisoxazolyl-piperidine group.

| Property | Value | Reference |

| Molecular Formula | C23H27FN4O2 | |

| Molecular Weight | 410.49 g/mol | |

| Monoisotopic Mass | 410.211804333 g/mol | |

| IUPAC Name | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

| XLogP3 | 2.7 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Topological Polar Surface Area | 61.9 Ų |

Pharmacodynamics and Mechanism of Action

The therapeutic action of Risperidone is mediated through a combination of receptor antagonisms. While its precise mechanism is not fully elucidated, its efficacy in treating schizophrenia is thought to stem from the blockade of D2 receptors in the mesolimbic pathway, which alleviates positive symptoms, and its antagonism of 5-HT2A receptors. Risperidone exhibits a high affinity for 5-HT2A receptors, which is approximately 10-20 times greater than its affinity for D2 receptors. This high 5-HT2A/D2 affinity ratio is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to first-generation antipsychotics.

Risperidone also demonstrates significant antagonist activity at α1-adrenergic, α2-adrenergic, and H1 histaminergic receptors, which may contribute to some of its therapeutic and adverse effects, such as orthostatic hypotension and sedation.

Receptor Binding Profile

The binding affinities of Risperidone for various neurotransmitter receptors are summarized below. The inhibition constant (Ki) is inversely proportional to binding affinity.

| Receptor | Ki Value (nM) | Reference |

| Serotonin 5-HT2A | 0.16 - 0.2 | |

| Dopamine D2 | 3.13 - 3.2 | |

| α1-Adrenergic | 0.8 | |

| Histamine H1 | 2.23 - 20 | |

| α2-Adrenergic | 7.54 | |

| Dopamine D4 | 7.3 | |

| Serotonin 5-HT2C | 50 | |

| Dopamine D1 | 240 | |

| Serotonin 5-HT1A | 420 | |

| Muscarinic M1 | >10,000 |

Signaling Pathways

The primary signaling pathway involves the competitive antagonism of D2 and 5-HT2A receptors, which modulates downstream dopaminergic and serotonergic neurotransmission. Blockade of these receptors is thought to reduce the overactivity in the mesolimbic and mesocortical pathways associated with schizophrenia.

Caption: Risperidone's primary mechanism of action.

Pharmacokinetics

Risperidone is well-absorbed after oral administration, with an absolute bioavailability of 70%. It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, 9-hydroxyrisperidone (paliperidone). This metabolite has a pharmacological activity similar to the parent drug, and the clinical effect is a result of the combined concentrations of Risperidone and 9-hydroxyrisperidone (the "active moiety").

| Parameter | Value | Reference |

| Bioavailability (Oral) | 70% | |

| Volume of Distribution | 1-2 L/kg | |

| Plasma Protein Binding | Risperidone: ~90%9-hydroxyrisperidone: ~77% | |

| Primary Metabolism | Hepatic, via CYP2D6 hydroxylation | |

| Elimination Half-Life (Active Moiety) | ~20 hours | |

| Time to Steady State (Active Moiety) | 5-6 days | |

| Excretion | Primarily renal (urine) |

Experimental Protocols

In Vitro Receptor Binding Affinity Assay

This protocol describes a standard competitive radioligand binding assay to determine the affinity (Ki) of Risperidone for a specific receptor, such as the dopamine D2 receptor.

Methodology:

-

Membrane Preparation: A tissue source rich in the target receptor (e.g., rat striatal tissue for D2 receptors) is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction.

-

Assay Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) at a fixed concentration and varying concentrations of the competitor drug (Risperidone).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Risperidone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for an in vitro receptor binding assay.

Pharmacokinetic Analysis via LC-MS/MS

This protocol outlines the quantification of Risperidone and its metabolite, 9-hydroxyrisperidone, in plasma samples.

Methodology:

-

Sample Collection: Blood samples are collected from subjects at various time points following drug administration. Plasma is separated by centrifugation.

-

Sample Preparation: An internal standard is added to the plasma samples. The analytes (Risperidone and 9-hydroxyrisperidone) are extracted from the plasma matrix using protein precipitation or liquid-liquid extraction.

-

Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. The analytes are separated on a C18 column using a specific mobile phase gradient.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). The analytes are ionized (e.g., by electrospray ionization) and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM) for quantification. For instance, for Risperidone, the transition m/z 411.1 > 190.9 might be monitored.

-

Data Analysis: A standard curve is generated using known concentrations of the analytes. The concentrations of Risperidone and 9-hydroxyrisperidone in the unknown samples are determined by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Caption: Experimental workflow for pharmacokinetic analysis.

Synthesis of Risperidone

A common synthetic route for Risperidone involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a suitable chloroethyl-pyridopyrimidinone derivative.

Methodology:

-

Reactant Preparation: The two key intermediates, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (2), are prepared or sourced commercially.

-

Condensation Reaction: The intermediates are refluxed in a suitable solvent (e.g., methanol) in the presence of a base (e.g., sodium bicarbonate or potassium carbonate) and optionally a catalyst like potassium iodide. The base neutralizes the HCl formed during the reaction, driving the N-alkylation forward.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC or HPLC), the solvent is removed under vacuum. The residue is taken up in water and extracted with an organic solvent like methylene dichloride.

-

Purification: The crude product obtained after concentrating the organic extracts is purified, typically by recrystallization from a suitable solvent system, to yield pure Risperidone.

Conclusion

Risperidone's clinical utility is rooted in its unique pharmacodynamic profile, characterized by potent 5-HT2A and D2 receptor antagonism. Its physicochemical properties and pharmacokinetic profile, including its extensive metabolism to an active metabolite, are critical determinants of its therapeutic window and dosing regimen. The experimental methodologies detailed herein provide a foundational framework for the continued investigation, characterization, and quality control of this important antipsychotic agent in research and development settings.

References

The Dawn of Atypicality: A Technical Guide to the Early Development and Discovery of Risperidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research and development that led to the discovery of risperidone, a cornerstone atypical antipsychotic. We will delve into the chemical synthesis, preclinical pharmacology, and early clinical investigations that established its unique therapeutic profile.

Introduction: A Targeted Approach to Antipsychotic Therapy

Developed in the 1980s by Janssen Pharmaceutica in Belgium, risperidone (initially designated R 64 766) emerged from a strategic effort to create a novel antipsychotic with a broader spectrum of efficacy and a more favorable side-effect profile than existing typical antipsychotics like haloperidol.[1][2] The development was guided by the "serotonin-dopamine antagonist" hypothesis, aiming to combine potent serotonin 5-HT2A and dopamine D2 receptor blockade.[2] This dual action was theorized to be crucial for treating not only the positive symptoms of schizophrenia (hallucinations, delusions) but also the negative and affective symptoms, with a reduced risk of extrapyramidal symptoms (EPS).[1] The discovery process was also notably influenced by the LSD model of psychopathology.[3] Risperidone was approved by the U.S. Food and Drug Administration (FDA) in 1993.

Chemical Synthesis

The synthesis of risperidone involves a multi-step process. A key final step is the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

References

- 1. Pharmacology of risperidone (R 64 766), a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovering risperidone: the LSD model of psychopathology (2003) | Francis C. Colpaert | 62 Citations [scispace.com]

A Technical Guide to Risperidone's Modulation of Mesolimbic and Mesocortical Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

This technical guide provides an in-depth examination of the pharmacological effects of risperidone, a second-generation antipsychotic, on the mesolimbic and mesocortical dopamine pathways. Schizophrenia is theorized to involve hyperactivity of the mesolimbic pathway, contributing to positive symptoms, and dysfunction of the mesocortical pathway, leading to negative and cognitive symptoms.[1] Risperidone's therapeutic efficacy is primarily attributed to its potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[2][3] This document synthesizes quantitative data from preclinical and clinical studies, details the experimental protocols used to obtain this data, and presents visual diagrams of the underlying neurobiological and experimental processes.

Core Mechanism of Action: D2 and 5-HT2A Receptor Antagonism

Risperidone is an atypical antipsychotic characterized by its high affinity for both serotonergic 5-HT2A and dopaminergic D2 receptors.[4] Notably, its binding affinity for 5-HT2A receptors is approximately 10 to 20 times greater than for D2 receptors.[2] This high 5-HT2A/D2 binding ratio is a hallmark of many atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects (EPS) compared to first-generation antipsychotics. The primary action of risperidone is to decrease dopaminergic and serotonergic activity in the brain, thereby alleviating symptoms associated with schizophrenia and other mood disorders.

Receptor Binding Profile

The affinity of a drug for a receptor is inversely proportional to its dissociation constant (Ki); a lower Ki value signifies a higher binding affinity. Risperidone's binding profile demonstrates its multi-receptor activity.

| Receptor Target | Binding Affinity (Ki, nM) | Reference |

| Serotonin 5-HT2A | 0.16 - 0.2 | |

| Dopamine D2 | 3.1 - 7.3 | |

| Dopamine D4 | 7.3 | |

| Adrenergic α1A | 0.8 - 5 | |

| Adrenergic α2A | 7.54 - 16 | |

| Histamine H1 | 2.23 - 20 | |

| Serotonin 5-HT1A | 420 | |

| Serotonin 5-HT2C | 50 | |

| Dopamine D1 | 240 | |

| Muscarinic M1 | >10,000 |

Effects on the Mesolimbic Pathway

The mesolimbic pathway, which projects from the Ventral Tegmental Area (VTA) to the nucleus accumbens (NAc), is a key circuit in reward and motivation. Hyperactivity in this pathway is strongly linked to the positive symptoms of schizophrenia, such as hallucinations and delusions. Risperidone's primary therapeutic action on positive symptoms is mediated by its antagonism of D2 receptors in this pathway.

By blocking these postsynaptic D2 receptors, risperidone reduces excessive dopaminergic neurotransmission, thereby mitigating positive psychotic symptoms. Preclinical microdialysis studies confirm that risperidone administration increases the extracellular levels of dopamine and its metabolites in the nucleus accumbens, which is interpreted as a compensatory response to receptor blockade.

Quantitative Data: Mesolimbic Pathway

| Experimental Model | Brain Region | Treatment | Effect on Dopamine (DA) | Reference |

| Freely moving rats (In Vivo Microdialysis) | Nucleus Accumbens (NAc) | Risperidone (0.2 or 2.0 mg/kg, SC) | Increased DA release and metabolism | |

| Freely moving rats (In Vivo Microdialysis) | Nucleus Accumbens (NAc) Shell | Risperidone (dose not specified) | Preferential increase in DA release compared to NAc core | |

| Juvenile Rats (Autoradiography) | Nucleus Accumbens (NAc) | Risperidone (1.0 mg/kg/day for 21 days) | +33% increase in D1 receptor binding | |

| Juvenile Rats (Autoradiography) | Nucleus Accumbens (NAc) | Risperidone (3.0 mg/kg/day for 21 days) | +64% increase in D1 receptor binding | |

| Juvenile Rats (Autoradiography) | Nucleus Accumbens (NAc) | Risperidone (1.0 & 3.0 mg/kg/day for 21 days) | +22% and +36% increase in D2 receptor binding, respectively |

Effects on the Mesocortical Pathway

The mesocortical pathway projects from the VTA to the prefrontal cortex (PFC) and is crucial for cognition and executive function. Dysfunction or hypoactivity in this pathway is associated with the negative and cognitive symptoms of schizophrenia.

Risperidone's effect on this pathway is more complex and is attributed to its potent 5-HT2A antagonism. Serotonergic neurons can inhibit dopamine release in the cortex. By blocking 5-HT2A receptors, risperidone is thought to disinhibit cortical dopamine neurons, leading to an increase in dopamine release in the prefrontal cortex. This action may help ameliorate negative and cognitive symptoms. In vivo microdialysis studies have shown that risperidone increases dopamine and serotonin release and metabolism in the medial prefrontal cortex (MPC).

Quantitative Data: Mesocortical & Striatal Receptor Occupancy

| Experimental Model | Brain Region | Treatment / Dose | Receptor Occupancy | Reference |

| Healthy Human Volunteers (PET) | Neocortex | 1 mg Risperidone (oral) | ~60% (5-HT2A) | |

| Healthy Human Volunteers (PET) | Striatum | 1 mg Risperidone (oral) | ~50% (D2) | |

| Schizophrenia Patients (PET) | Striatum | 2 mg/day Risperidone | 66% (D2) | |

| Schizophrenia Patients (PET) | Striatum | 4 mg/day Risperidone | 73% (D2) | |

| Schizophrenia Patients (PET) | Striatum | 6 mg/day Risperidone | 75-80% (D2) | |

| Schizophrenia Patients (PET) | Limbic-Cortical Regions | 1-6 mg/day Risperidone | 38% - 80% (D2) | |

| Schizophrenia Patients (SPET) | Temporal Cortex | ~2.6 mg Risperidone | 75.2% (D2/D3) | |

| Healthy Human Volunteers (PET) | Striatum | 0.5-2.0 mg Risperidone | 24-69% (D2) | |

| Schizophrenia Patients (Long-Acting Injectable, PET) | Striatum | 25 mg / 2 weeks | 71.0% (Post-injection) / 54.0% (Pre-injection) (D2) | |

| Schizophrenia Patients (Long-Acting Injectable, PET) | Striatum | 50 mg / 2 weeks | 74.4% (Post-injection) / 65.4% (Pre-injection) (D2) | |

| Schizophrenia Patients (Long-Acting Injectable, PET) | Striatum | 75 mg / 2 weeks | 81.5% (Post-injection) / 75.0% (Pre-injection) (D2) |

Detailed Experimental Protocols

Protocol: In Vitro Receptor Binding Assay

This protocol outlines a generalized method for determining the binding affinity (Ki) of a compound like risperidone.

-

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from a specific receptor.

-

Materials:

-

Test Compound: Risperidone.

-

Radioligand: A radioactively labeled ligand with high affinity for the target receptor (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors).

-

Cell Membranes: Preparations from cell lines recombinantly expressing the target human receptor (e.g., HEK293 cells) or from specific animal brain regions.

-

Assay Buffer: A buffer solution optimized for the binding reaction.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Quantification Instrument: A liquid scintillation counter.

-

-

Methodology:

-

Membrane Preparation: Cultured cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.

-

Binding Assay: In a series of tubes, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (risperidone). A separate set of tubes containing a high concentration of an unlabeled drug is used to determine non-specific binding.

-

Incubation: The mixture is incubated for a specific duration at a defined temperature to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Filters are quickly washed with cold buffer to remove any remaining unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Microdialysis

This protocol describes a typical microdialysis experiment in freely moving rats to measure extracellular neurotransmitter levels.

-

Objective: To measure extracellular concentrations of dopamine, serotonin, and their metabolites in specific brain regions of an awake, behaving animal following drug administration.

-

Materials:

-

Animal Model: Male Sprague-Dawley rats.

-

Microdialysis Probe: A concentric or U-shaped probe with a semi-permeable membrane of a specific length and molecular weight cutoff.

-

Surgical Equipment: Stereotaxic apparatus, drill, anesthesia.

-

Perfusion System: A syringe pump and a liquid swivel to allow free movement.

-

Perfusate: Artificial cerebrospinal fluid (aCSF) or Ringer's solution.

-

Sample Collection: Fraction collector with refrigerated vials.

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

-

Methodology:

-

Probe Implantation: The rat is anesthetized and placed in a stereotaxic frame. A guide cannula or the microdialysis probe itself is surgically implanted, targeting specific coordinates for the nucleus accumbens or medial prefrontal cortex. The assembly is secured to the skull with dental cement. The animal is allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the probe is connected to the perfusion system. The perfusate is pumped through the probe at a low, constant flow rate (e.g., 1-2 µL/min).

-

Equilibration: An equilibration period allows the environment around the probe to stabilize. Baseline samples are collected to determine basal neurotransmitter levels.

-

Drug Administration: Risperidone or a vehicle control is administered (e.g., subcutaneously, SC).

-

Dialysate Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials for several hours post-administration.

-

-

Sample Analysis: The collected dialysate samples are directly injected into an HPLC-ED system to separate and quantify the concentrations of dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).

-

Data Analysis: Neurotransmitter concentrations are typically expressed as a percentage of the average baseline concentration for each animal.

Protocol: Positron Emission Tomography (PET) Imaging

This protocol provides a general overview of a clinical PET study to determine receptor occupancy.

-

Objective: To quantify the in vivo occupancy of D2 and 5-HT2A receptors by risperidone in the human brain.

-

Materials:

-

Human Subjects: Healthy volunteers or patients with schizophrenia.

-

PET Scanner: A high-resolution brain imaging scanner.

-

Radioligands:

-

For D2 Receptors: Typically [11C]raclopride or [11C]FLB 457.

-

For 5-HT2A Receptors: Typically [11C]N-methylspiperone ([11C]NMSP).

-

-

Drug Administration: Oral or long-acting injectable risperidone.

-

-

Methodology:

-

Baseline Scan: An initial PET scan is performed before drug administration to measure the baseline density of the target receptors (binding potential). The subject is positioned in the scanner, and the radioligand is injected intravenously. Dynamic imaging data is collected over a period (e.g., 60-90 minutes).

-

Drug Treatment: Subjects are treated with risperidone to achieve a steady-state plasma concentration. For acute studies, a single dose is given. For chronic studies, patients are stabilized on a specific daily dose.

-

Post-Treatment Scan: A second PET scan is performed under the same conditions as the baseline scan. The presence of risperidone at the receptors will block the binding of the radioligand.

-

Plasma Sampling: Blood samples may be taken to measure the plasma concentration of risperidone and its active metabolite, 9-hydroxyrisperidone.

-

-

Data Analysis:

-

Regions of Interest (ROIs) are drawn on the PET images corresponding to brain areas rich in the target receptors (e.g., striatum for D2, cortex for 5-HT2A).

-

The binding potential of the radioligand is calculated for both the baseline and post-treatment scans.

-

Receptor occupancy is calculated as the percentage reduction in radioligand binding potential from the baseline to the post-treatment scan: Occupancy (%) = [(BP_baseline - BP_post-drug) / BP_baseline] * 100.

-

Mandatory Visualizations

Caption: Risperidone's dual action on mesocortical and mesolimbic pathways.

Caption: Workflow for an in vivo microdialysis experiment in a rodent model.

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Risperidone? [synapse.patsnap.com]

- 4. Risperidone: regional effects in vivo on release and metabolism of dopamine and serotonin in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Risperidone in Plasma by HPLC and LC-MS

These application notes provide detailed protocols for the quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, in plasma samples using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments.

Method 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the simultaneous determination of risperidone and 9-hydroxyrisperidone in human plasma for toxicological purposes or therapeutic drug monitoring where high sensitivity is not the primary requirement.

Quantitative Data Summary

| Parameter | Risperidone | 9-Hydroxyrisperidone |

| Linearity Range | 5 - 100 ng/mL | 5 - 100 ng/mL |

| Limit of Quantification (LOQ) | 4 ng/mL[1] | 4 ng/mL[1] |

| Precision (RSD%) | < 3.6%[1] | < 3.6%[1] |

| Mean Recovery | ~95%[1] | ~83.5% - 95% |

| Detection Wavelength | 238 nm or 278 nm |

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction)

-

To 1 mL of plasma sample, add an internal standard (e.g., diphenhydramine).

-

Perform a sample clean-up using C8 solid-phase extraction cartridges.

-

Condition the cartridge with methanol and then water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analytes (risperidone and 9-hydroxyrisperidone) with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions

-

HPLC System: A standard HPLC system with a DAD detector.

-

Column: C8 (150 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (27%) and a pH 3.0 phosphate buffer (73%).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 60 µL.

-

Detection: Diode Array Detector set at 238 nm or 278 nm.

Workflow Diagram

Caption: HPLC-DAD experimental workflow for risperidone quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This LC-MS/MS method offers high sensitivity and selectivity for the simultaneous quantification of risperidone and 9-hydroxyrisperidone in plasma, making it ideal for pharmacokinetic studies and therapeutic drug monitoring, especially in pediatric patients where sample volume is limited.

Quantitative Data Summary

| Parameter | Risperidone | 9-Hydroxyrisperidone |

| Linearity Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |

| Limit of Quantification (LLOQ) | 0.1 - 0.2 ng/mL | 0.2 - 0.5 ng/mL |

| Intra-day Precision (CV%) | < 11% | < 11% |

| Inter-day Precision (CV%) | < 11% | < 11% |

| Accuracy | 101.33–107.68% | 95.24–103.67% |

| Recovery | 70.20% - 84.50% | - |

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, add an internal standard (e.g., olanzapine).

-

Add a protein precipitating agent, such as acetonitrile.

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge the sample at high speed (e.g., 15,000 x g) for 15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for injection.

2. UPLC-MS/MS Conditions

-

LC System: A UPLC system for rapid separation.

-

Column: C18 column (e.g., 4.6 cm × 50 mm; 1.8 μm particle size).

-

Mobile Phase: A gradient of acetonitrile containing 0.1% formic acid and 5 mM ammonium acetate buffer containing 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

Mass Spectrometer: A triple-quadrupole mass spectrometer.

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Risperidone transition: m/z 411.3 > 191.31

-

9-Hydroxyrisperidone transition: m/z 427.2 > 207.2

-

Internal Standard (Olanzapine) transition: m/z 312.70 > 256.29

-

Workflow Diagram

Caption: LC-MS/MS experimental workflow for risperidone quantification.

Method 3: Alternative LC-MS/MS with Liquid-Liquid Extraction

This method provides an alternative sample preparation technique using liquid-liquid extraction, which can offer cleaner extracts compared to protein precipitation.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 0.5 mL of plasma sample, add an internal standard.

-

Add 1 mL of an extraction solvent mixture, such as 15% methylene chloride in pentane.

-

Vortex the mixture thoroughly.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

2. Chromatographic and Mass Spectrometric Conditions

-

The chromatographic and mass spectrometric conditions can be similar to those described in Method 2, with potential adjustments to the mobile phase gradient and column chemistry (e.g., a phenyl-hexyl column) to optimize separation with the different sample matrix.

Workflow Diagram

References

Application Notes and Protocols for In Vivo Testing of Risperidone in Animal Models of Psychosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo experimental design for testing the antipsychotic properties of Risperidone in established animal models of psychosis. The following protocols and data summaries are intended to facilitate the replication and validation of preclinical studies.

Introduction

Risperidone is an atypical antipsychotic medication with a high affinity for both serotonin 5-HT2A and dopamine D2 receptors.[1][2][3][4] Its efficacy in treating the positive and negative symptoms of schizophrenia is well-documented.[5] Animal models are crucial for elucidating the neurobiological mechanisms of Risperidone and for the development of novel antipsychotic drugs. This document outlines key in vivo models and experimental protocols for evaluating the antipsychotic potential of compounds like Risperidone.

Key Animal Models of Psychosis

Several animal models are employed to study psychosis-like behaviors. These models can be broadly categorized as pharmacological, neurodevelopmental, and genetic.

-

Pharmacological Models: These models induce psychosis-like behaviors through the administration of psychotomimetic drugs.

-

Amphetamine-Induced Hyperlocomotion: Amphetamine, a dopamine agonist, induces hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia. Antipsychotics like Risperidone can attenuate this effect.

-

NMDA Receptor Antagonist Models: Drugs like phencyclidine (PCP) and ketamine, which block the NMDA receptor, can induce a wider range of schizophrenia-like symptoms in rodents, including positive, negative, and cognitive deficits.

-

-